molecular formula C10H20N2 B1330835 2-(Piperidin-2-yl)piperidine CAS No. 531-67-9

2-(Piperidin-2-yl)piperidine

Cat. No. B1330835
CAS RN: 531-67-9
M. Wt: 168.28 g/mol
InChI Key: CLBJZAWCBRAMRZ-UHFFFAOYSA-N
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Description

2-(Piperidin-2-yl)piperidine is a compound that is structurally characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. This structure is a common motif in many biologically active molecules and pharmaceuticals. The piperidine scaffold is versatile and can be substituted at various positions to yield compounds with diverse biological activities and properties.

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. For instance, the asymmetric synthesis of 2-(1-aminoalkyl) piperidines is described using (-)-2-cyano-6-phenyloxazolopiperidine as a starting material, which upon reduction and hydrogenolysis leads to the formation of diamines . Another approach involves the diastereoselective synthesis of 2,4-disubstituted piperidines, which provides platforms for drug discovery with points of diversity that can be easily modified . Additionally, the enantiocontrolled synthesis of 2,6-disubstituted piperidines is achieved by desymmetrization of meso-eta-(3,4,5)-dihydropyridinylmolybdenum complexes, which has been applied to the total synthesis of natural products like (-)-dihydropinidine and (-)-andrachcinidine .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be elucidated using various spectroscopic techniques and single crystal X-ray diffraction studies. For example, a study on a piperidin-4-yl-benzimidazole derivative revealed that the piperidine ring adopts a chair conformation with a distorted tetrahedral geometry around the sulfur atom. The structure is stabilized by intermolecular hydrogen bonds and other interactions such as C-Cl...π and π...π interactions .

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions. For instance, 2-piperidin-4-yl-benzimidazoles have been synthesized and evaluated for their antibacterial activities, indicating that these compounds can interact with bacterial targets . Moreover, the synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, involves nucleophilic aromatic substitution, hydrogenation, and iodination, showcasing the reactivity of the piperidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be influenced by their structural features. For example, the introduction of substituents can affect the pKa and logP values, as seen in the optimization of 2-(piperidin-3-yl)-1H-benzimidazoles for improved selectivity and central nervous system (CNS) penetration . The thermal properties of these compounds can be studied using thermogravimetric analysis, which provides insights into their stability at different temperatures . Additionally, the photoluminescence properties of group 12 metal complexes of piperazine derivatives indicate the influence of metal coordination on the quantum yield, with zinc complexes showing the highest photoluminescence .

Scientific Research Applications

  • Corrosion Inhibition
    Piperidine derivatives, including those similar to 2-(Piperidin-2-yl)piperidine, have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations reveal significant insights into their adsorption behaviors and inhibition efficiencies, suggesting potential applications in corrosion protection (Kaya et al., 2016).

  • Antimicrobial Activity
    Certain piperidine derivatives have been synthesized and evaluated for their antimicrobial activities. Studies indicate moderate antimicrobial activities against various microorganisms, suggesting their potential as antimicrobial agents (Ovonramwen et al., 2019).

  • Antibacterial Properties
    Research into 2-piperidin-4-yl-benzimidazoles has shown that they possess broad-spectrum antibacterial activities, particularly against Gram-positive and Gram-negative bacteria of clinical importance. This indicates their potential as new classes of antibacterial agents (He et al., 2003).

  • Anticancer Activity
    Piperidine derivatives have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. Some compounds showed significant growth inhibitory effects, highlighting their potential in cancer therapy (Harishkumar et al., 2018).

  • Antitumor Agents
    A series of piperidin-2-ones were synthesized and evaluated for their antitumor activities. Some compounds demonstrated high potency in growth inhibition and induced apoptotic progress in leukemia cell lines, suggesting their potential as antitumor agents (Lin et al., 2008).

  • Electrochemical Synthesis
    Piperidine compounds have been the focus of electrochemical methods for cyanation adjacent to nitrogen. This research has implications for pharmaceutical building block diversification, particularly in the synthesis of unnatural amino acids (Lennox et al., 2018).

  • Inhibition of Enteropathogenicity
    Piperidine has been studied for its ability to inhibit the enteropathogenicity of Salmonella typhimurium, suggesting its potential use in antimicrobial treatment strategies (Köhler et al., 2002).

  • Antiplatelet Activities
    New derivatives of piperlongumine, which include piperidine structures, have shown significant inhibitory effects on platelet aggregation, pointing towards their potential application in cardiovascular therapies (Park et al., 2008).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having Flammable liquids, Acute oral toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure) .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

properties

IUPAC Name

2-piperidin-2-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h9-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBJZAWCBRAMRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501316477
Record name 2,2′-Bipiperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-2-yl)piperidine

CAS RN

531-67-9
Record name 2,2′-Bipiperidine
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Record name 2,2'-Bipiperidyl
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Record name 2,2′-Bipiperidine
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Record name 2,2'-bipiperidyl
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Record name 2,2'-BIPIPERIDYL
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